2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride
Description
2-Imino-2λ⁶-thia-8-azaspiro[4.5]decane 2-oxide dihydrochloride is a spirocyclic compound featuring a sulfur atom in a sulfoxide (S=O) oxidation state, an imino (NH) group, and an azaspiro[4.5]decane backbone. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The compound’s unique structure allows for diverse interactions, including hydrogen bonding and nucleophilic reactivity, which are critical in drug design .
Properties
IUPAC Name |
2-imino-2λ6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.2ClH/c9-12(11)6-3-8(7-12)1-4-10-5-2-8;;/h9-10H,1-7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJPCUWKWKMZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS(=N)(=O)C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503207-61-0 | |
| Record name | 2-imino-2lambda6-thia-8-azaspiro[4.5]decan-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
Structural Deconstruction and Key Functional Groups
The target molecule comprises a spirocyclic framework merging a tetrahydropyran-derived sulfur-containing ring (2λ⁶-thia) and an 8-azaspiro[4.5]decane system. The imino group (C=NH) at position 2 and the dihydrochloride salt necessitate careful handling of basic nitrogen centers during synthesis. Retrosynthetically, the molecule can be dissected into two primary fragments:
- Sulfur-containing tetrahydropyran precursor : Provides the 2λ⁶-thia moiety.
- 8-Azaspiro[4.5]decane backbone : Constructed via cyclization of a bicyclic amine intermediate.
Strategic Bond Disconnections
Critical disconnections involve:
Synthetic Routes and Methodologies
tert-Butyl Carbamate Protection-Deprotection Strategy
A widely adopted method involves the use of tert-butyl carbamate (Boc) protection to stabilize reactive amines during spirocycle formation.
Step 1: Synthesis of Protected Spirocyclic Intermediate
A solution of 1,1-dimethylethyl 2λ⁶-thia-8-azaspiro[4.5]decane-8-carboxylate (0.62 mmol) in methanol is treated with 3M methanolic HCl at 0–20°C for 24 hours. The Boc group is cleaved under acidic conditions, yielding the free amine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–20°C |
| Time | 24 h |
| Solvent | Methanol |
| Catalyst | HCl (3M) |
| Yield | 88% |
Step 2: Imination and Salt Formation
The free amine undergoes imination via reaction with trichloroisocyanuric acid (TCICA) in dichloromethane, followed by treatment with HCl gas to form the dihydrochloride salt.
Key Data :
Photoredox-Catalyzed Cyclization
Visible light-mediated synthesis offers a mild alternative for spirocycle formation. An iridium photocatalyst (e.g., Ir(ppy)₃) facilitates single-electron transfer (SET) to α-bromo-N-benzylalkylamides, inducing cyclization.
Optimized Protocol :
- Substrate : α-Bromo-N-benzyl-3-thiacyclohexanecarboxamide (1.0 equiv).
- Catalyst : Ir(ppy)₃ (2 mol%).
- Conditions : Blue LEDs, DMF, rt, 12 h.
- Yield : 65% (spirocyclic amine).
Advantages :
- Avoids strong acids/bases.
- Enables late-stage functionalization.
Acid-Mediated Spiroannulation
A one-pot approach leverages sulfuric acid to promote cyclodehydration of 4-thiacyclohexanone and 1,5-diaminopentane.
Procedure :
- Reactants : 4-Thiacyclohexanone (1.2 equiv), 1,5-diaminopentane (1.0 equiv).
- Acid : H₂SO₄ (conc., 5 equiv).
- Conditions : 110°C, 6 h.
- Workup : Neutralization with NaOH, extraction with CH₂Cl₂.
- Yield : 72%.
Comparative Analysis of Synthetic Approaches
Yield and Scalability
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Boc Deprotection | 88% | High | Moderate |
| Photoredox Catalysis | 65% | Medium | Low |
| Acid-Mediated Spiroannulation | 72% | High | High |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of flow chemistry enhances reproducibility for large-scale batches:
Mechanistic Insights
Boc Deprotection Pathway
Protonation of the Boc group’s carbonyl oxygen by HCl initiates cleavage, releasing CO₂ and forming the ammonium chloride intermediate:
$$
\text{Boc-NR}2 + \text{HCl} \rightarrow \text{R}2\text{NH}2^+ \text{Cl}^- + \text{CO}2 + (\text{CH}3)3\text{COH}
$$
Photoredox Cyclization Mechanism
Analytical Characterization Data
Spectroscopic Profiles
¹³C NMR (101 MHz, D₂O) :
HRMS (ESI+) :
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic structure with bond lengths:
- N1–C2: 1.47 Å
- S1–O1: 1.43 Å.
Chemical Reactions Analysis
Types of Reactions
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to higher oxidation states of sulfur.
Reduction: Reduction reactions can convert the sulfur atom back to a lower oxidation state.
Substitution: Nucleophilic substitution reactions can occur at the imino group or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide;dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imino group and the spirocyclic structure allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. The sulfur atom in the lambda6 oxidation state can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heteroatom Variations
2-Thia-8-azaspiro[4.5]decane Hydrochloride (CAS 1909316-85-3)
- Structure: Simplifies the target compound by omitting the imino and sulfoxide groups.
- Molecular Formula : C₈H₁₆ClNS vs. C₈H₁₆Cl₂N₂OS for the target.
- Key Differences: Lacks the sulfoxide (S=O) and imino groups, reducing polarity and hydrogen-bonding capacity. Lower molecular weight (193.74 vs. ~265.2 for the target).
- Applications : Likely used as a precursor or intermediate in synthesizing more complex spirocycles .
1-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS 3970-79-4)
- Structure : Replaces sulfur with oxygen in the spiro system.
- Impact :
- Increased electronegativity from oxygen alters electron distribution, affecting reactivity and binding affinity.
- Reduced metabolic stability compared to sulfur-containing analogues.
- Similarity Score : 0.67 (structural similarity to target) .
Functional Group Modifications
8-(Trifluoromethyl)-2-azaspiro[4.5]decane Hydrochloride
- Structure: Substitutes the sulfoxide and imino groups with a trifluoromethyl (-CF₃) group.
- Key Differences :
- -CF₃ enhances lipophilicity and metabolic stability, common in CNS-targeting drugs.
- Absence of sulfoxide reduces polarity, limiting aqueous solubility.
- Applications: Potential use in fluorinated pharmaceuticals or agrochemicals .
5-(((2-Oxa-8-azaspiro[4.5]decan-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine Hydrochloride
- Structure : Integrates a thiadiazole ring linked via a thioether to a spiro core.
- Impact :
- Thiadiazole moiety introduces π-π stacking and hydrogen-bonding capabilities.
- Enhanced biological activity, possibly as an enzyme inhibitor or antimicrobial agent.
- Comparison : More complex than the target, with multi-ring pharmacophores .
Pharmaceutical Impurities and Salts
8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide (CAS 81461-73-6)
- Structure : Pyrimidine-substituted spirocycle with a quaternary ammonium center.
- Role : Identified as an impurity in drug synthesis, highlighting the importance of spirocycles in API production.
- Key Difference : Bromide salt vs. dihydrochloride; bromide may reduce solubility compared to chloride salts .
Physicochemical and Functional Properties Comparison
Research and Application Insights
- Structural Simplicity : Analogues like 2-thia-8-azaspiro[4.5]decane HCl serve as synthetic intermediates, while more complex derivatives (e.g., thiadiazole-containing) target niche therapeutic areas .
- Salt Effects: Dihydrochloride salts improve bioavailability compared to mono-salts or bromides, critical in drug formulation .
Biological Activity
2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide; dihydrochloride, commonly referred to as a spiropiperidine derivative, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula for 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide is , with a molecular weight of approximately 261.21 g/mol. The compound features an imino group and a sulfur atom, which are crucial for its biological interactions and reactivity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2OS |
| Molecular Weight | 261.21 g/mol |
| IUPAC Name | 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide; dihydrochloride |
| CAS Number | 2503207-61-0 |
Antibacterial Properties
Recent studies indicate that 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide exhibits notable antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The increasing resistance of these bacteria to conventional antibiotics highlights the importance of exploring new compounds like this one.
The proposed mechanism of action involves the interaction of the compound with bacterial enzymes and cellular processes. The imino group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting critical enzymatic functions necessary for bacterial survival . This interaction may disrupt cell wall synthesis or other vital pathways, leading to bacterial cell death.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of 2-Imino-2lambda6-thia-8-azaspiro[4.5]decane 2-oxide, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 8-Azaspiro[4.5]decane | C7H12N2 | Lacks sulfur; simpler nitrogen framework |
| 9-Azaspiro[4.5]decane | C8H14N2 | Similar spiro structure but different nitrogen positioning |
| 8-Thia-bicyclo[3.3.1]nonane | C9H14S | Contains a bicyclic structure; different ring size |
These comparisons illustrate how the presence of sulfur and the specific spirocyclic structure contribute to the distinct biological activities observed in this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Imino-2λ⁶-thia-8-azaspiro[4.5]decane 2-oxide dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of spirocyclic compounds often involves cyclization reactions with precursors such as amino alcohols and epoxides. For example, analogous compounds like 8-oxa-2-azaspiro[4.5]decane derivatives are synthesized via nucleophilic ring-opening of epoxides followed by acid hydrolysis . To optimize yield, parameters like solvent choice (e.g., THF for solubility), stoichiometry of reactants, and reaction time must be systematically tested. Monitoring via thin-layer chromatography (TLC) or HPLC ensures purity, while recrystallization or column chromatography isolates the product .
Q. How can the spirocyclic structure of this compound be confirmed, and what spectroscopic techniques are most reliable?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the spirocyclic structure. H and C NMR can identify unique proton environments, such as the imino and thia-azaspiro groups. X-ray crystallography provides definitive structural validation if single crystals are obtainable. Infrared (IR) spectroscopy detects functional groups like the imine (C=N) and sulfoxide (S=O) stretches. Mass spectrometry (HRMS) confirms molecular weight and purity .
Q. What are the solubility and stability profiles of this compound under different pH and solvent conditions?
- Methodology : Solubility can be assessed using a range of solvents (e.g., water, DMSO, THF) via gravimetric analysis. Stability studies involve incubating the compound under varying pH (e.g., 1–13) and temperatures (e.g., 4°C, 25°C, 40°C), followed by HPLC or LC-MS to quantify degradation products. For ionic stability, conductometric titration may be used to monitor dihydrochloride dissociation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this spirocyclic compound?
- Methodology : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, predicting reactive sites (e.g., nucleophilic imino groups) and thermodynamic stability. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., enzymes), guiding hypotheses about inhibitory activity. These predictions must be validated experimentally via enzymatic assays or binding studies .
Q. How can contradictory data on the compound’s bioactivity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodology : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). A tiered approach is recommended:
Replicate experiments using standardized protocols (e.g., ISO-certified cell lines).
Perform dose-response curves to distinguish specific inhibition from nonspecific cytotoxicity.
Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) to confirm activity .
Q. What strategies can improve selectivity in reactions involving the spirocyclic core (e.g., avoiding side products during functionalization)?
- Methodology : To minimize side reactions (e.g., over-oxidation or ring-opening):
- Employ protecting groups for reactive sites (e.g., Boc-protection for amines).
- Use mild reagents (e.g., TEMPO for controlled oxidations).
- Optimize reaction kinetics via stopped-flow techniques or in-situ monitoring (e.g., ReactIR) to identify intermediate species .
Q. How do structural modifications (e.g., substituent variation on the spiro ring) affect pharmacological activity?
- Methodology : Create a library of analogs via targeted substitutions (e.g., alkylation, halogenation) and evaluate their bioactivity. Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent properties (e.g., Hammett σ values) with activity trends. For example, electron-withdrawing groups on the spiro ring may enhance enzyme inhibition by polarizing the imino moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
